(3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester

描述

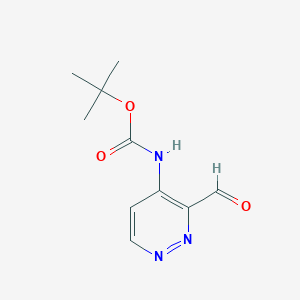

(3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2 The compound is characterized by the presence of a formyl group at the 3-position and a carbamic acid tert-butyl ester group at the 4-position of the pyridazine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.

Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the pyridazine derivative with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

Esterification: The carbamic acid tert-butyl ester group can be introduced through the reaction of the pyridazine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.

化学反应分析

Types of Reactions

(3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: (3-Carboxy-pyridazin-4-yl)-carbamic acid tert-butyl ester.

Reduction: (3-Hydroxymethyl-pyridazin-4-yl)-carbamic acid tert-butyl ester.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

The compound serves as a crucial building block for synthesizing potential drug candidates. Its derivatives have been explored for their ability to target specific enzymes and receptors involved in various diseases, including cancer and neurodegenerative disorders.

Key Findings:

- Drug Development : Derivatives of this compound have shown promise in modulating enzyme activity, which is critical in drug design .

- Case Study : A study demonstrated that modifications to the pyridazine ring could enhance binding affinity to target proteins, leading to more effective therapeutic agents .

Materials Science

In materials science, (3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester has been utilized in developing novel materials with specific electronic or optical properties.

Applications:

- Polymer Synthesis : It acts as an intermediate in synthesizing polymers that exhibit enhanced durability and resistance to environmental factors.

- Coatings : The compound is used in formulating coatings that require specific mechanical properties .

Biological Studies

This compound is also employed as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Research Insights:

- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit certain enzymes, providing insights into its potential as a therapeutic agent against diseases characterized by enzyme dysregulation.

- Binding Studies : It has been utilized in receptor binding studies to understand better how modifications affect biological activity .

Chemical Reactions and Modifications

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are critical for synthesizing derivatives with enhanced properties.

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Oxidation | Conversion of the formyl group to a carboxylic acid | (3-Carboxy-pyridazin-4-yl)-carbamic acid tert-butyl ester |

| Reduction | Reduction of the formyl group to a hydroxymethyl group | (3-Hydroxymethyl-pyridazin-4-yl)-carbamic acid tert-butyl ester |

| Substitution | Nucleophilic substitution of the tert-butyl group with other nucleophiles | Various substituted pyridazine derivatives |

作用机制

The mechanism of action of (3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The formyl group and the carbamic acid ester group can participate in hydrogen bonding and other interactions with the target, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

(3-Formyl-pyridazin-4-yl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

(3-Formyl-pyridazin-4-yl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.

(3-Formyl-pyridazin-4-yl)-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a tert-butyl ester group.

Uniqueness

The uniqueness of (3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester lies in its specific ester group, which can influence its chemical reactivity, solubility, and biological activity. The tert-butyl group provides steric hindrance, which can affect the compound’s interactions with other molecules and its stability under various conditions.

生物活性

Overview

(3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester is a pyridazine derivative characterized by a formyl group at the 3-position and a tert-butyl carbamate group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

The compound can be synthesized through several key steps involving the formation of the pyridazine ring, introduction of the formyl group, and subsequent esterification.

- Formation of the Pyridazine Ring : This is typically achieved through cyclization reactions involving hydrazine derivatives.

- Introduction of the Formyl Group : The Vilsmeier-Haack reaction is commonly used, employing N,N-dimethylformamide and phosphorus oxychloride.

- Esterification : The tert-butyl carbamate is introduced via reaction with tert-butyl chloroformate in the presence of a base like triethylamine.

The biological activity of this compound is largely attributed to its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The formyl and carbamate groups can modulate binding affinities towards specific enzymes or receptors, influencing their activity .

Antiviral Activity

Research indicates that compounds structurally related to this compound exhibit antiviral properties. For instance, studies have shown that certain derivatives can inhibit viral replication in cell cultures, suggesting potential applications in treating viral infections .

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor. It may act on various targets involved in metabolic pathways, potentially leading to therapeutic applications in diseases such as cancer and neurodegenerative disorders .

Case Studies

- Antiviral Studies : In a study assessing compounds similar to this compound, it was found that certain derivatives exhibited significant antiviral activity against Zika virus, highlighting the potential for this class of compounds in antiviral drug development .

- Neuroprotective Effects : Another study demonstrated that related compounds could protect astrocytes from oxidative stress induced by amyloid beta, suggesting implications for Alzheimer's disease treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3-Formyl-pyridazin-4-yl)-carbamic acid methyl ester | Similar structure with methyl group | Moderate enzyme inhibition |

| (3-Formyl-pyridazin-4-yl)-carbamic acid ethyl ester | Similar structure with ethyl group | Antiviral activity against specific viruses |

| (3-Formyl-pyridazin-4-yl)-carbamic acid isopropyl ester | Similar structure with isopropyl group | Potential neuroprotective effects |

常见问题

Q. What are the established synthetic routes for preparing (3-Formyl-pyridazin-4-yl)-carbamic acid tert-butyl ester?

Basic Research Question

A common approach involves introducing the tert-butyl carbamate (Boc) protecting group to the pyridazine scaffold before or after formylation. For example, tert-butyl carbamates are typically synthesized via reaction of the amine-containing precursor with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) . The formyl group can be introduced via Vilsmeier-Haack formylation or directed ortho-metalation followed by quenching with DMF. Post-synthetic purification often employs column chromatography or recrystallization, with purity verified by HPLC (>95%) or GC-MS .

Q. How does the tert-butyl carbamate group influence the reactivity of the formyl substituent in nucleophilic additions?

Advanced Research Question

The Boc group acts as an electron-withdrawing substituent, activating the pyridazine ring toward electrophilic substitutions while sterically shielding adjacent positions. In nucleophilic additions (e.g., Grignard reactions), the formyl group’s reactivity may be modulated by conjugation with the carbamate. However, competing side reactions (e.g., Boc deprotection under acidic conditions) require careful pH control. Stability studies in aprotic solvents (e.g., THF, DCM) at low temperatures (0–5°C) are recommended to mitigate premature deprotection .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR : To confirm the formyl proton (~9.8–10.2 ppm) and tert-butyl carbamate signals (1.4–1.5 ppm for C(CH₃)₃) .

- FT-IR : Peaks at ~1700–1750 cm⁻¹ (C=O stretch for carbamate and formyl) .

- Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Q. How can researchers troubleshoot low yields during the final coupling step?

Advanced Research Question

Low yields often arise from:

- Incomplete Boc protection : Ensure stoichiometric excess of Boc anhydride (1.2–1.5 eq) and monitor reaction progress via TLC .

- Side reactions with the formyl group : Use protecting groups (e.g., acetals) temporarily during coupling steps .

- Purification challenges : Optimize solvent systems (e.g., hexane/EtOAc gradients) or switch to preparative HPLC for polar byproducts .

Q. What storage conditions maximize the compound’s stability?

Basic Research Question

Store under inert atmosphere (argon or nitrogen) at –20°C in airtight containers. Avoid exposure to moisture (tert-butyl carbamates hydrolyze under acidic/neutral aqueous conditions) and prolonged light exposure. Stability studies indicate >90% purity retention over 12 months under these conditions .

Q. How to resolve discrepancies between theoretical and experimental NMR data?

Advanced Research Question

Discrepancies may stem from:

- Rotameric equilibria : Tert-butyl groups can cause splitting in NMR signals; use variable-temperature NMR to confirm .

- Impurity peaks : Cross-check with HPLC-MS to identify co-eluting contaminants .

- Solvent effects : Ensure deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) do not alter chemical shifts .

Q. What are the applications of Boc-protected pyridazine derivatives in medicinal chemistry?

Basic Research Question

Boc-protected derivatives serve as intermediates in synthesizing kinase inhibitors or antiviral agents. The formyl group enables further functionalization (e.g., Schiff base formation for metal coordination studies) .

Q. How to selectively deprotect the Boc group without affecting the formyl moiety?

Advanced Research Question

Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C for 1–2 hours, followed by neutralization with aqueous NaHCO₃. The formyl group remains intact under these mild acidic conditions, as confirmed by FT-IR monitoring .

属性

IUPAC Name |

tert-butyl N-(3-formylpyridazin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-10(2,3)16-9(15)12-7-4-5-11-13-8(7)6-14/h4-6H,1-3H3,(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQBREKXJCCMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001163275 | |

| Record name | Carbamic acid, N-(3-formyl-4-pyridazinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001163275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414958-85-2 | |

| Record name | Carbamic acid, N-(3-formyl-4-pyridazinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(3-formyl-4-pyridazinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001163275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。